Lipophilicity Advantage: XLogP 2.5 vs. Acetamide Analog (XLogP 1.7)
The target compound's computed XLogP3-AA is 2.5 [1], which is 0.8 log units higher than the XLogP of the corresponding acetamide analog (1.7) . This difference translates into a predicted 6.3-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability potential. The topological polar surface area (TPSA) is identical between the two compounds at 94.4 Ų, meaning that the lipophilicity gain is achieved without compromising hydrogen-bonding capacity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, XLogP = 1.7 |
| Quantified Difference | ΔXLogP = +0.8 (6.3-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for the target compound; XLogP from chem960.com for the comparator |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS targets, the higher lipophilicity of the butanamide scaffold may improve cell permeability and target engagement, directly influencing compound selection for hit expansion.
- [1] PubChem Compound Summary for CID 6934850, (2S)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/6934850 (accessed 2026-05-05). View Source
